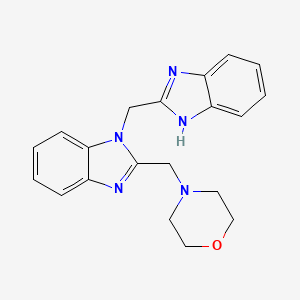![molecular formula C21H20ClNO4 B3555195 5-[(3-chlorophenoxy)methyl]-N-(2-ethoxybenzyl)-2-furamide](/img/structure/B3555195.png)
5-[(3-chlorophenoxy)methyl]-N-(2-ethoxybenzyl)-2-furamide
Übersicht
Beschreibung
5-[(3-chlorophenoxy)methyl]-N-(2-ethoxybenzyl)-2-furamide, also known as FC-99, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of furan-based compounds and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-[(3-chlorophenoxy)methyl]-N-(2-ethoxybenzyl)-2-furamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by targeting various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cell signaling and metabolism. This compound also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(3-chlorophenoxy)methyl]-N-(2-ethoxybenzyl)-2-furamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and target intracellular signaling pathways. This compound is also stable and can be easily synthesized in large quantities. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
5-[(3-chlorophenoxy)methyl]-N-(2-ethoxybenzyl)-2-furamide has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Some of the future directions for research on this compound include:
1. Investigating the potential of this compound as an anti-cancer agent in various cancer types.
2. Studying the mechanism of action of this compound in more detail to identify its targets and signaling pathways.
3. Exploring the potential of this compound as an anti-inflammatory agent in various inflammatory diseases.
4. Developing novel formulations of this compound to improve its solubility and bioavailability.
5. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its safety and efficacy.
In conclusion, this compound is a promising small molecule that exhibits various pharmacological properties. Its potential therapeutic applications in cancer and inflammatory diseases make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and determine its efficacy and safety in humans.
Wissenschaftliche Forschungsanwendungen
5-[(3-chlorophenoxy)methyl]-N-(2-ethoxybenzyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
5-[(3-chlorophenoxy)methyl]-N-[(2-ethoxyphenyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-2-25-19-9-4-3-6-15(19)13-23-21(24)20-11-10-18(27-20)14-26-17-8-5-7-16(22)12-17/h3-12H,2,13-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKSIQAKULOIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(4-tert-butylbenzoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3555118.png)
![methyl 2-({5-[(4-tert-butylphenoxy)methyl]-2-furoyl}amino)benzoate](/img/structure/B3555126.png)
![N,N'-bis[2-(4-methoxyphenyl)ethyl]terephthalamide](/img/structure/B3555129.png)

![4-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B3555138.png)

![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B3555157.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3-ethoxyphenyl)quinoline](/img/structure/B3555161.png)
![N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B3555174.png)
![4-ethyl 2-methyl 3-methyl-5-({[(4-methylphenyl)amino]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B3555178.png)
![2-(1-naphthyl)-N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B3555184.png)
![ethyl 5-(aminocarbonyl)-2-{[(4-bromophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3555200.png)
![N-(4-chloro-2-fluorophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B3555204.png)
![methyl 2-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B3555212.png)